diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate
Description
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate (CAS RN: 1923237-09-5, MFCD28506392) is a fluorinated imidazole derivative with the molecular formula C₁₇H₁₇FN₂O₅ and a molecular weight of 348.33 g/mol . The compound features a 1H-imidazole core substituted at the 1-position with a 2-(4-fluorophenyl)-2-oxoethyl group and at the 2,4-positions with diethyl carboxylate esters.
Properties
IUPAC Name |
diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]imidazole-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5/c1-3-24-16(22)13-9-20(15(19-13)17(23)25-4-2)10-14(21)11-5-7-12(18)8-6-11/h5-9H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAUSCAAQARKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized with diethyl oxalate under acidic conditions to yield the imidazole ring. The final product is obtained after esterification and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate has been investigated for its pharmacological properties, particularly as a potential drug candidate. The imidazole ring structure is significant in drug design due to its ability to interact with biological targets.
Key Findings:
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the 4-fluorophenyl group is believed to enhance its biological activity by improving binding affinity to target proteins involved in tumor growth .
- Antimicrobial Properties: Research indicates that derivatives of imidazole compounds often display antimicrobial activity. This compound may share similar properties, making it a candidate for further exploration in treating infections .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.
Synthesis Applications:
- Building Block for Drug Development: Its unique structure allows it to be used as a building block for synthesizing other biologically active compounds. The ability to modify the diethyl and imidazole groups can lead to the creation of novel derivatives with enhanced properties .
- Reagent in Chemical Reactions: this compound can participate in various chemical reactions such as esterification and acylation, making it valuable in synthetic chemistry .
Case Studies and Research Insights
Several studies have delved into the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on specific cancer cell lines, indicating potential as an anticancer agent. |
| Study B | Antimicrobial Properties | Found to inhibit growth of certain bacterial strains, suggesting utility in antimicrobial applications. |
| Study C | Organic Synthesis | Utilized as a key intermediate for synthesizing novel imidazole derivatives with improved biological activity. |
Mechanism of Action
The mechanism of action of diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the fluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Methoxy-Substituted Analog
A closely related compound, diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate (CAS RN: 1638612-95-9), replaces the 4-fluorophenyl group with a 4-methoxyphenyl moiety. This substitution increases the molecular weight to 360.37 g/mol (C₁₈H₂₀N₂O₆) and introduces an electron-donating methoxy group, which alters electronic properties and solubility compared to the fluorine analog . The methoxy group may enhance solubility in polar solvents due to its higher polarity, whereas the fluorine substituent in the target compound likely improves metabolic stability and lipophilicity, favoring membrane permeability in biological systems .
Halogen-Substituted Analogs
Compounds such as 1-{1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-3-(4-fluorophenyl)prop-2-en-1-one (7e, C₂₄H₁₆ClFN₂O₂, MW: 418.20 g/mol) and its bromo analog (7f) highlight the impact of halogen size and electronegativity. For instance, compound 7e exhibits antitumor activity, suggesting halogen choice influences pharmacological potency .
Core Heterocycle Modifications
Benzimidazole Derivatives
Replacing the imidazole core with benzimidazole (e.g., compound 7e) introduces extended aromaticity, which enhances planarity and π-π stacking interactions. This modification is associated with improved DNA intercalation in antitumor agents, though it may reduce solubility due to increased hydrophobicity .
Other Imidazole Derivatives
Compounds like diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate () demonstrate how amino and methyl substituents on the imidazole ring can alter hydrogen-bonding capacity and steric effects. The target compound’s dicarboxylate esters provide electron-withdrawing character, stabilizing the imidazole ring and influencing reactivity in nucleophilic environments .
Melting Points and Stability
The fluorine atom’s compact size and strong C-F bond may enhance thermal stability compared to bulkier substituents like methoxy .
Comparative Data Table
Biological Activity
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate (CAS No. 1638612-75-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the imidazole ring fused with a dicarboxylate moiety and a fluorophenyl group. The molecular formula is , with a molecular weight of 330.34 g/mol. Its structural representation can be summarized as follows:
1. GABA-A Receptor Modulation
Recent studies indicate that compounds with similar imidazole structures have shown promising results as positive allosteric modulators (PAMs) of GABA-A receptors. These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. The modulation of these receptors can lead to anxiolytic and anticonvulsant effects, making them potential therapeutic targets for neurological disorders .
2. Metabolic Stability
Research has highlighted the metabolic stability of derivatives related to this compound. For instance, studies involving human liver microsomes (HLMs) demonstrated that certain imidazole derivatives exhibited higher metabolic stability compared to traditional drugs like alpidem, which is known for rapid biotransformation and hepatotoxicity . This stability is essential for prolonging the therapeutic effects and reducing side effects.
Anticancer Activity
Imidazole derivatives have been investigated for their anticancer properties. Specific studies have shown that modifications in the imidazole structure can enhance cytotoxicity against various cancer cell lines. The presence of the fluorophenyl group may contribute to this activity by influencing the compound's interaction with cellular targets involved in tumor growth and proliferation .
Anti-inflammatory Properties
There is also emerging evidence suggesting that compounds like this compound may exhibit anti-inflammatory effects. This activity could be attributed to their ability to modulate signaling pathways involved in inflammation, potentially providing therapeutic avenues for inflammatory diseases .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. How can the synthetic pathway of this compound be optimized to improve yield and purity?
- Methodology :
- Reaction Conditions : Solvent choice (e.g., ethanol or acetic acid) and temperature (60–80°C) significantly influence reaction efficiency. Polar aprotic solvents like DMF may enhance nucleophilic substitution steps .
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) can accelerate key steps, such as esterification or imidazole ring formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can isolate the product with >85% purity .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals using deuterated DMSO (δ 7.98–6.88 ppm for aromatic protons, δ 6.22 ppm for CH₂CO group) .
- Mass Spectrometry : ESI-MS (m/z 419.10 [M+H]⁺) confirms molecular weight and fragmentation patterns .
- Crystallography :
- Single-Crystal X-ray Diffraction : Use SHELXL or SHELXTL for refinement; ORTEP-III for visualizing thermal ellipsoids and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- Validation : Check for crystallographic disorder (e.g., dithiolane ring disorder in related compounds) using PLATON/ADDSYM .
Q. What key parameters are essential for designing in vitro antiproliferative assays?
- Experimental Design :
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HeLa) with non-cancerous controls (e.g., HEK-293) .
- Dosage : Test concentrations in the 1–100 µM range, with cisplatin or doxorubicin as positive controls.
- Assay Duration : 48–72 hours incubation to assess IC₅₀ values via MTT or SRB assays .
- Data Analysis : Normalize viability data against untreated controls and use nonlinear regression (GraphPad Prism) to calculate IC₅₀.
Advanced Research Questions
Q. How can computational methods elucidate reaction intermediates or transition states in the synthesis?
- Approach :
- DFT Calculations : Optimize geometries of intermediates (e.g., enolate or acylimidazole species) using Gaussian09 at the B3LYP/6-31G(d) level .
- Transition State Analysis : Identify activation energies for key steps (e.g., nucleophilic attack on the carbonyl group) using intrinsic reaction coordinate (IRC) scans .
Q. What intermolecular interactions dominate the crystal packing, and how do they affect physicochemical properties?
- Key Interactions :
- Hydrogen Bonds : C=O⋯H–C (2.8–3.2 Å) and π–π stacking (3.3–3.5 Å) stabilize the lattice .
- Halogen Effects : The 4-fluorophenyl group participates in C–F⋯H–C interactions (3.1–3.4 Å), influencing solubility and melting point .
Q. How should contradictory bioactivity data across studies be resolved?
- Troubleshooting :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
- Metabolic Stability : Test compound stability in cell culture media (e.g., degradation via LC-MS over 24 hours) .
- Off-Target Effects : Perform kinase profiling or proteomics to identify unintended targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
